Target Selectivity Shift: CYP11B2 vs. Progesterone Receptor
While direct assay data for the target compound is not publicly available, the 5-methoxy-4,4-dimethyl benzoxazinone motif is crucial for a key potency/selectivity profile. A very close structural analog (CHEMBL2163639) demonstrates that this core can achieve potent inhibition of CYP11B2 (IC50 = 24 nM) with notable selectivity over CYP11B1 (IC50 = 10.3 nM) [1]. This contrasts sharply with 6-aryl substituted analogs like 6-(3-Chloro-4-fluoro-phenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2-one, which shows potent progesterone receptor antagonism (IC50 = 23 nM) but a completely shifted target profile [2]. The 5-position substitution appears critical for directing target engagement.
| Evidence Dimension | Target selectivity (CYP11B2 vs CYP11B1 vs PR) |
|---|---|
| Target Compound Data | Target compound motif demonstrated in close analog: CYP11B2 IC50 = 24 nM; CYP11B1 IC50 = 10.3 nM; ~2.3-fold selectivity for CYP11B1. |
| Comparator Or Baseline | 6-(3-Chloro-4-fluoro-phenyl) analog: Progesterone receptor (PR) IC50 = 23 nM. |
| Quantified Difference | Target profile switch: from PR antagonist (23 nM) to CYP11B2/CYP11B1 inhibitor (24/10.3 nM) based on substitution position. |
| Conditions | Human CYP11B2 and CYP11B1 expressed in hamster V79 MZh cells; Human PR expressed in T47D cells. |
Why This Matters
This demonstrates that the 5-substituted 4,4-dimethyl benzoxazinone core is a privileged scaffold for CYP11B2 inhibition, a target for hypertension and heart failure, unlike other substitution patterns that lead to PR activity, guiding strategic procurement for cardiometabolic or cancer research.
- [1] BindingDB Entry for BDBM50395455 (CHEMBL2163639). IC50 data for CYP11B2 (24 nM) and CYP11B1 (10.3 nM). View Source
- [2] BindingDB Entry for BDBM50118691 (6-(3-Chloro-4-fluoro-phenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2-one). PR IC50 = 23 nM. View Source
